Dodecyl hydrogen sulfate; sodium

Vue d'ensemble

Description

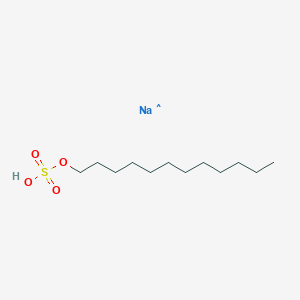

Dodecyl hydrogen sulfate; sodium, also known as sodium dodecyl sulfate, is an organic compound with the formula CH₃(CH₂)₁₁OSO₃Na. It is an anionic surfactant widely used in various cleaning and hygiene products due to its ability to lower surface tension and create foam. This compound is the sodium salt of the 12-carbon organosulfate and is known for its amphiphilic properties, making it an effective detergent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Esterification Method: Dodecyl hydrogen sulfate; sodium can be synthesized by esterifying sulfuric acid with dodecanol (lauryl alcohol) followed by neutralization with sodium carbonate.

Sulfonation Method: Another method involves the sulfonation of dodecanol with chlorosulfonic acid, followed by neutralization with sodium hydroxide.

Industrial Production Methods

Continuous Sulfonation: In industrial settings, continuous sulfonation processes are employed where dodecanol is reacted with sulfur trioxide in a falling film reactor.

Batch Process: In a batch process, dodecanol is mixed with sulfuric acid in a reactor, and the mixture is heated to facilitate the reaction.

Analyse Des Réactions Chimiques

Synthetic Reactions

SDS is synthesized via sulfation of dodecanol followed by neutralization. Two principal methods are documented:

Method A: Boron Ester Pathway

-

Reactants : Tridodecyl borate, sulfuric acid, sodium hydroxide

-

Conditions :

-

Stage 1 : Reaction in 1,2-dichloroethane at 0–5°C with H₂SO₄

-

Stage 2 : Neutralization with NaOH in methanol at 0–5°C

-

-

Yield : 451 g (quantitative)

-

Key steps : Boron ester sulfation, boric acid precipitation, and SDS crystallization .

Method B: Direct Esterification-Saponification

-

Reactants : 1-Dodecanol, H₂SO₄, NaOH

-

Conditions :

-

Esterification at 75°C for 2 h

-

Saponification with NaOH (3 M) at 75°C for 2 h

-

-

Purification : Acetone addition and cooling crystallization (25→5°C)

Hydrolysis Reactions

SDS undergoes acid-catalyzed hydrolysis, yielding dodecanol and sodium bisulfate:

Kinetic Profile

| Parameter | Value/Observation | Source |

|---|---|---|

| Rate order (acidic) | First-order in [H₂SO₄] | |

| Autocatalysis | Observed in neutral solutions due to H⁺ generation | |

| Activation energy | 85–95 kJ/mol (dependent on [SDS]) |

Protein Interaction Mechanisms

SDS denatures proteins via hydrophobic and electrostatic interactions:

-

Submicellar concentrations : Hydrophobic binding disrupts tertiary structures .

-

Micellar concentrations (>8.2 mM) : Micelles induce chain expansion via Coulombic repulsion between bound SDS clusters .

Case Study: Ubiquitin Denaturation

-

Conditions : 300 K vs. 370 K with 150 mM SDS

-

Findings :

Micellization Behavior

SDS self-assembles into micelles above its critical micelle concentration (CMC):

| Property | Value | Source |

|---|---|---|

| CMC (25°C) | 8.2 mM | |

| Aggregation number | 62 | |

| Micelle ionization (α) | 0.3 |

Micelles enhance solubilization of hydrophobic compounds (e.g., pharmaceuticals) via hydrophobic core encapsulation .

Hydrolytic Pathways

Biodegradation

-

Mechanism : Microbial oxidation of alkyl chain and desulfonation.

Industrial Purification Reactions

High-purity SDS (>97%) is achieved via:

Applications De Recherche Scientifique

Biochemical Research Applications

Protein Denaturation and Electrophoresis

Sodium dodecyl sulfate is primarily known for its ability to denature proteins, which is crucial for techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). In this process, SDS binds to proteins, imparting a negative charge that allows for their separation based on size during electrophoresis. This property makes SDS essential for analyzing protein structure and function in biochemical studies .

Nucleic Acid Extraction

SDS is also employed in the extraction of nucleic acids, facilitating the lysis of cells and the solubilization of cellular components. Its effectiveness in disrupting lipid membranes aids in the isolation of DNA and RNA for various molecular biology applications, including polymerase chain reaction (PCR) and Southern blotting .

Microscopy Techniques

Recent studies have demonstrated the use of SDS in preparing brain tissues for optical microscopy. The technique involves creating a hydrogel matrix within the tissue followed by lipid removal using SDS, which enhances transparency while preserving macromolecular structures .

Pharmaceutical Applications

Emulsification and Solubilization

In pharmaceuticals, SDS serves as an emulsifying agent in liquid formulations, enhancing the stability and bioavailability of active ingredients. Its ability to lower surface tension is particularly beneficial in creating microemulsions used in drug delivery systems .

Topical Microbicide Development

Sodium dodecyl sulfate has been investigated as a potential topical microbicide to inhibit viral infections. Studies suggest its efficacy against various enveloped viruses, including HIV and herpes simplex virus, making it a candidate for intravaginal applications .

Cosmetic Industry Applications

Cleansing and Foaming Agents

SDS is extensively used in personal care products such as shampoos, body washes, and facial cleansers due to its surfactant properties. It effectively removes dirt and oil while providing foaming action that enhances user experience . Regulatory guidelines stipulate safe concentrations for use in cosmetic formulations to minimize irritation risks .

Industrial Applications

Cleaning Products

Sodium dodecyl sulfate is a common ingredient in industrial cleaners and detergents due to its powerful cleansing properties. It is effective in emulsifying oils and fats, making it suitable for use in various cleaning formulations across sectors including automotive care and household cleaning products .

Electroplating Industry

In electroplating processes, SDS is utilized to form microemulsions that improve the deposition of metals like nickel and zinc. Its ability to stabilize colloidal systems enhances the quality of electroplated surfaces .

Environmental Applications

Surfactant-Enhanced Remediation

SDS has been applied in environmental remediation efforts, particularly in surfactant-enhanced soil washing techniques. It helps mobilize hydrophobic contaminants from soil matrices, facilitating their removal from contaminated sites .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Biochemical Research | Protein denaturation (SDS-PAGE), nucleic acid extraction (PCR), microscopy preparation |

| Pharmaceuticals | Emulsifying agent in drug formulations, topical microbicide development |

| Cosmetics | Cleansing agents in shampoos and body washes |

| Industrial Cleaning | Detergents for household and industrial cleaning |

| Environmental Science | Surfactant-enhanced soil remediation |

Mécanisme D'action

Dodecyl hydrogen sulfate; sodium exerts its effects through its amphiphilic nature. The molecule has a hydrophobic tail and a hydrophilic head, allowing it to interact with both water and oil. This property enables it to reduce surface tension and form micelles, which encapsulate and solubilize hydrophobic substances . In biological applications, it binds to proteins, denaturing them and imparting a negative charge proportional to their mass, facilitating their separation during electrophoresis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium laureth sulfate: Similar to dodecyl hydrogen sulfate; sodium but with ethoxylated chains, making it less harsh on the skin.

Ammonium lauryl sulfate: An ammonium salt variant used in similar applications but with different solubility and foaming properties.

Potassium lauryl sulfate: A potassium salt variant with similar surfactant properties.

Uniqueness

This compound is unique due to its balance of effective surfactant properties and relatively low cost. Its ability to form stable micelles and its compatibility with a wide range of formulations make it a versatile and widely used compound in both research and industrial applications .

Activité Biologique

Dodecyl hydrogen sulfate, commonly known as sodium dodecyl sulfate (SDS), is an anionic surfactant widely utilized in various applications, particularly in molecular biology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula :

- Molecular Weight : 288.38 g/mol

- CAS Number : 151-21-3

- Synonyms : Sodium lauryl sulfate (SLS), monododecyl hydrogen sulfate

Dodecyl hydrogen sulfate is characterized by a long hydrophobic hydrocarbon tail and a polar sulfate head, which endows it with surfactant properties. Its structure facilitates the disruption of non-covalent interactions in proteins, making it a valuable tool in biochemical applications.

Sodium dodecyl sulfate functions primarily by denaturing proteins, which involves the disruption of ionic and hydrogen bonds that maintain protein structure. This denaturation is crucial for techniques such as SDS-PAGE (polyacrylamide gel electrophoresis), where SDS binds to proteins at a ratio of approximately 1:2 amino acids, imparting a uniform negative charge to the proteins. This characteristic allows for the separation of proteins based solely on their molecular weight during electrophoresis .

1. Protein Solubilization and Denaturation

SDS is extensively used for solubilizing proteins from biological samples, aiding in the extraction and analysis of proteins from tissues or cells. It is particularly effective in breaking down cell membranes and lysing cells to release intracellular proteins .

2. Electrophoresis

In SDS-PAGE, the detergent plays a critical role in ensuring that proteins are separated based on size rather than charge or shape. This method is fundamental in proteomics for analyzing protein expression profiles and post-translational modifications .

3. Case Studies

Several studies have highlighted the role of SDS in various biological research contexts:

- Protein Refolding : Research indicates that while SDS effectively denatures proteins, it can also be used in controlled environments to refold proteins post-denaturation, which is essential for functional studies .

- Isolation of Amyloid Fibrils : In studies focusing on neurodegenerative diseases, SDS has been utilized to isolate amyloid fibrils from other proteins, demonstrating its utility in studying pathological protein aggregates .

Environmental Impact and Biodegradation

Sodium dodecyl sulfate is known to biodegrade rapidly in environmental conditions due to microbial activity. For instance, studies show that bacteria such as Pseudomonas aeruginosa can degrade the dodecyl sulfate anion within hours, leading to the breakdown of the compound into less harmful substances like fatty acids and inorganic sulfates .

Data Table: Key Properties and Findings

| Property/Study | Findings/Details |

|---|---|

| Molecular Weight | 288.38 g/mol |

| Binding Ratio | 1 SDS per 2 amino acids |

| Biodegradation Half-life | Approximately 6 hours by Pseudomonas aeruginosa |

| Applications | Protein solubilization, electrophoresis |

| Toxicity | Low acute toxicity; readily biodegradable |

Propriétés

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWAXKQEIXRUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422671 | |

| Record name | Sodium dodecyl sulfate-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-21-3, 155614-07-6 | |

| Record name | Sodium dodecyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium dodecyl sulfate-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.